molecular formula C11H13N3O B6499295 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole CAS No. 1498694-47-5

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole

Cat. No.: B6499295
CAS No.: 1498694-47-5
M. Wt: 203.24 g/mol
InChI Key: XNWDUTNAUYVPJW-UHFFFAOYSA-N
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Description

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Future Directions

The future directions of research on related compounds could involve the development of new herbicides to be complementary to the auxins . The aim would be to find materials which would selectively control grass weeds in broad-leaf crops such as cotton and soybean .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole alcohols .

Scientific Research Applications

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-5-3-4-6-10(9)15-7-11-12-8-13-14(11)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDUTNAUYVPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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